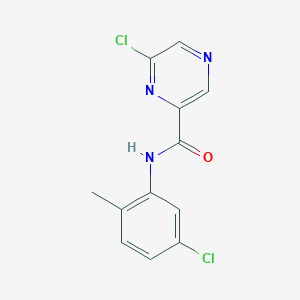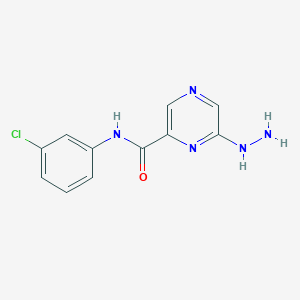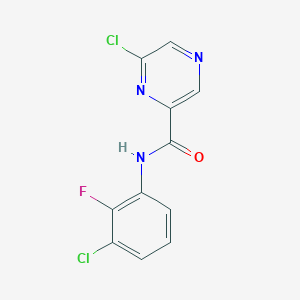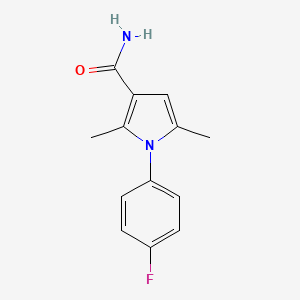![molecular formula C24H26N2O3 B10798365 1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-piperidine]](/img/structure/B10798365.png)
1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-199 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-199 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-199 involves the construction of the thienopyrimidine scaffold. . This method maintains workable yields of around 50%.
Industrial Production Methods
Industrial production methods for OSM-S-199 are not well-documented, as the compound is primarily synthesized for research purposes. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
OSM-S-199 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as halogenation and amination, are commonly used in the synthesis of OSM-S-199.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine, while amination can be performed using ammonium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can introduce halogen atoms into the thienopyrimidine scaffold, while amination can introduce amine groups.
Scientific Research Applications
OSM-S-199 has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other aminothienopyrimidine derivatives.
Biology: OSM-S-199 is studied for its potential to inhibit Plasmodium falciparum, making it a valuable tool in malaria research.
Medicine: The compound’s antimalarial properties are being explored for potential therapeutic applications.
Industry: While primarily used in research, OSM-S-199 could be developed into a commercial antimalarial drug if further studies confirm its efficacy and safety.
Mechanism of Action
OSM-S-199 exerts its effects by inhibiting the enzyme asparagine tRNA synthetase in Plasmodium falciparum . This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite, ultimately leading to its death. The compound forms a covalent adduct with the enzyme, preventing it from functioning properly.
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.
TCMDC-135294: A structurally related compound from the same series.
Uniqueness
OSM-S-199 is unique due to its specific structural modifications, which enhance its activity against Plasmodium falciparum. The presence of a meta sulfonamide group is necessary for its activity, and variations in the amine group can significantly impact its efficacy .
Conclusion
OSM-S-199 is a promising compound in the fight against malaria, with potential applications in chemistry, biology, medicine, and industry. Its unique structure and mechanism of action make it a valuable tool for scientific research and a potential candidate for antimalarial drug development.
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-piperidine] |
InChI |
InChI=1S/C24H26N2O3/c1-2-4-20-18(3-1)19-7-12-29-24(23(19)25-20)8-10-26(11-9-24)16-17-5-6-21-22(15-17)28-14-13-27-21/h1-6,15,25H,7-14,16H2 |
InChI Key |
VOUYSWHZMJVQFH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCN(CC2)CC3=CC4=C(C=C3)OCCO4)C5=C1C6=CC=CC=C6N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798282.png)
![2-Chloroethyl spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]-1'-carboxylate](/img/structure/B10798320.png)



![N-(3-chlorophenyl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798342.png)
![1'-(1,3-Benzodioxol-5-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798343.png)

![N-(3-chloro-2-fluorophenyl)-3-(4-cyanophenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798349.png)
![4-(5-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)benzonitrile](/img/structure/B10798351.png)
![[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]-(4-fluoro-1,3-dihydroisoindol-2-yl)methanone](/img/structure/B10798355.png)
![1'-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798360.png)
![1'-[[1-(4-Fluorophenyl)-2,5-dimethyl-pyrrol-3-yl]methyl]spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798363.png)
![1'-Benzyl-6,7-dimethoxyspiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B10798368.png)
